![molecular formula C17H22N2 B5791276 N-methyl-3-phenyl-N-[2-(2-pyridinyl)ethyl]-1-propanamine](/img/structure/B5791276.png)
N-methyl-3-phenyl-N-[2-(2-pyridinyl)ethyl]-1-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-3-phenyl-N-[2-(2-pyridinyl)ethyl]-1-propanamine, commonly known as Methamphetamine, is a powerful central nervous system stimulant that is widely used as a recreational drug. However, it also has significant scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
N-methyl-3-phenyl-N-[2-(2-pyridinyl)ethyl]-1-propanamine has several scientific research applications. It is commonly used as a research tool to study the central nervous system. It has been shown to increase the release of dopamine, norepinephrine, and serotonin, which are important neurotransmitters in the brain. It has also been used to study the effects of long-term stimulant use on the brain.
Mécanisme D'action
The mechanism of action of N-methyl-3-phenyl-N-[2-(2-pyridinyl)ethyl]-1-propanamine involves the release of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, attention, and arousal. The release of these neurotransmitters results in increased alertness, energy, and euphoria.
Biochemical and Physiological Effects:
N-methyl-3-phenyl-N-[2-(2-pyridinyl)ethyl]-1-propanamine has several biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also decreases appetite and causes insomnia. Long-term use of N-methyl-3-phenyl-N-[2-(2-pyridinyl)ethyl]-1-propanamine can lead to addiction, psychosis, and neurotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-3-phenyl-N-[2-(2-pyridinyl)ethyl]-1-propanamine has several advantages and limitations for lab experiments. It is a powerful research tool that can be used to study the central nervous system. However, its recreational use and potential for addiction make it difficult to obtain and use in a laboratory setting. Additionally, its neurotoxicity and potential for long-term harm make it a challenging substance to work with.
Orientations Futures
There are several future directions for research involving N-methyl-3-phenyl-N-[2-(2-pyridinyl)ethyl]-1-propanamine. One direction is to study the long-term effects of stimulant use on the brain. Another direction is to develop new medications that target the same neurotransmitters as N-methyl-3-phenyl-N-[2-(2-pyridinyl)ethyl]-1-propanamine without the potential for addiction or neurotoxicity. Additionally, research can be done to develop new techniques for studying the central nervous system using N-methyl-3-phenyl-N-[2-(2-pyridinyl)ethyl]-1-propanamine as a research tool.
Conclusion:
In conclusion, N-methyl-3-phenyl-N-[2-(2-pyridinyl)ethyl]-1-propanamine is a powerful central nervous system stimulant with significant scientific research applications. Its synthesis method is complex, and it has several biochemical and physiological effects. While it has advantages as a research tool, its potential for addiction and neurotoxicity make it a challenging substance to work with. Future research directions include studying the long-term effects of stimulant use on the brain, developing new medications, and improving techniques for studying the central nervous system.
Méthodes De Synthèse
The synthesis of N-methyl-3-phenyl-N-[2-(2-pyridinyl)ethyl]-1-propanamine is a complex process that involves several steps. The starting materials for the synthesis are ephedrine or pseudoephedrine, which are readily available over-the-counter medications. The first step of the synthesis involves the reduction of ephedrine or pseudoephedrine to produce phenylpropanolamine. The next step involves the reaction of phenylpropanolamine with hydroiodic acid to produce N-methyl-1-phenylpropan-2-amine. Finally, N-methyl-1-phenylpropan-2-amine is reacted with pyridine to produce N-methyl-3-phenyl-N-[2-(2-pyridinyl)ethyl]-1-propanamine.
Propriétés
IUPAC Name |
N-methyl-3-phenyl-N-(2-pyridin-2-ylethyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2/c1-19(15-12-17-11-5-6-13-18-17)14-7-10-16-8-3-2-4-9-16/h2-6,8-9,11,13H,7,10,12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZJDPABAYVDDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC1=CC=CC=C1)CCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![spiro[cyclopentane-1,6'-isoquino[1,2-b]quinazolin]-8'(5'H)-one](/img/structure/B5791203.png)
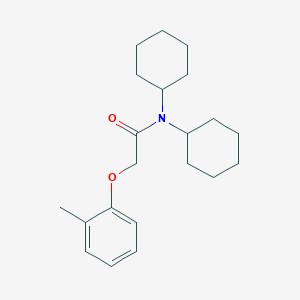
![4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine](/img/structure/B5791225.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B5791231.png)

![N-(2-isopropylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5791237.png)
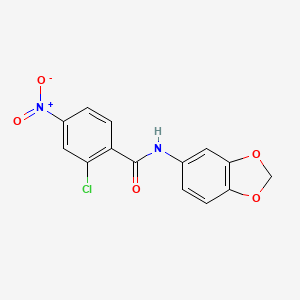
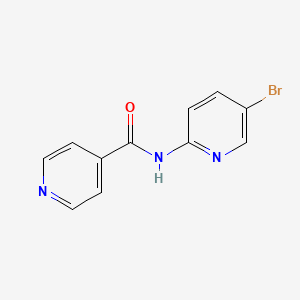

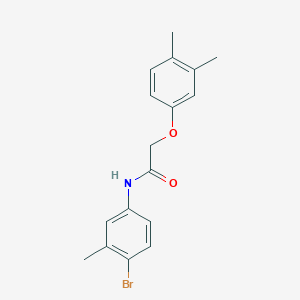
![N-(4-{[(3-chloro-4-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5791291.png)
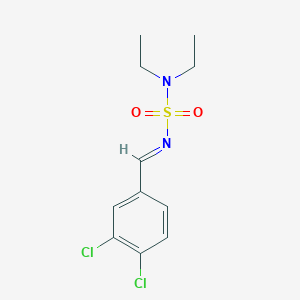
![N-(2,4-difluorophenyl)-2-[(4-hydroxyphenyl)acetyl]hydrazinecarboxamide](/img/structure/B5791309.png)
